1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone
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Overview
Description
1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the ethanone moiety through a carbonylation reaction. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace the fluorobenzyl group with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for these targets. The piperazine ring can modulate the compound’s pharmacokinetic properties, such as its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
1-(4-FLUOROBENZYL)PIPERAZINE: This compound shares the fluorobenzyl group but lacks the ethanone moiety.
1-(4-FLUOROBENZYL)PIPERIDINE: This compound has a similar structure but with a piperidine ring instead of a piperazine ring
Uniqueness
1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is unique due to its combination of a fluorobenzyl group, a piperazine ring, and an ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H26FN3O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-[4-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H26FN3O2/c1-15(24)22-8-6-17(7-9-22)19(25)23-12-10-21(11-13-23)14-16-2-4-18(20)5-3-16/h2-5,17H,6-14H2,1H3 |
InChI Key |
BIVHXBGDAMZAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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